LX7101
LX7101
LX7101 is a pyrrolopyrimidine-based, topically-delivered inhibitor of LIM domain kinase 2 (LIMK2), a kinase associated with the regulation of intraocular pressure. It is also a ROCK inhibitor used for the treatment of glaucoma. LX7101 acts by enhancing fluid outflow through the trabecular meshwork of the eye. Preclinical studies indicate that LX7101 significantly reduced intraocular pressure in both mouse and monkey models. The latest stage of development for LX7101 was a randomized, double-blind, placebo-controlled Phase 1/2a trial for patients with open angle glaucoma or ocular hypertension.
Brand Name:
Vulcanchem
CAS No.:
1192189-69-7
VCID:
VC0533883
InChI:
InChI=1S/C23H29N7O3/c1-15-12-25-19-18(15)20(27-14-26-19)30-9-7-23(13-24,8-10-30)21(31)28-16-5-4-6-17(11-16)33-22(32)29(2)3/h4-6,11-12,14H,7-10,13,24H2,1-3H3,(H,28,31)(H,25,26,27)
SMILES:
CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C
Molecular Formula:
C23H30ClN7O3
Molecular Weight:
487.99
LX7101
CAS No.: 1192189-69-7
Inhibitors
VCID: VC0533883
Molecular Formula: C23H30ClN7O3
Molecular Weight: 487.99
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1192189-69-7 |
---|---|
Product Name | LX7101 |
Molecular Formula | C23H30ClN7O3 |
Molecular Weight | 487.99 |
IUPAC Name | [3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate |
Standard InChI | InChI=1S/C23H29N7O3/c1-15-12-25-19-18(15)20(27-14-26-19)30-9-7-23(13-24,8-10-30)21(31)28-16-5-4-6-17(11-16)33-22(32)29(2)3/h4-6,11-12,14H,7-10,13,24H2,1-3H3,(H,28,31)(H,25,26,27) |
Standard InChIKey | ZQRGQMCNRINKRN-UHFFFAOYSA-N |
SMILES | CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C |
Appearance | Solid powder |
Description | LX7101 is a pyrrolopyrimidine-based, topically-delivered inhibitor of LIM domain kinase 2 (LIMK2), a kinase associated with the regulation of intraocular pressure. It is also a ROCK inhibitor used for the treatment of glaucoma. LX7101 acts by enhancing fluid outflow through the trabecular meshwork of the eye. Preclinical studies indicate that LX7101 significantly reduced intraocular pressure in both mouse and monkey models. The latest stage of development for LX7101 was a randomized, double-blind, placebo-controlled Phase 1/2a trial for patients with open angle glaucoma or ocular hypertension. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | LX7101; LX 7101; LX-7101. |
Reference | 1: Harrison BA, Almstead ZY, Burgoon H, Gardyan M, Goodwin NC, Healy J, Liu Y, Mabon R, Marinelli B, Samala L, Zhang Y, Stouch TR, Whitlock NA, Gopinathan S, McKnight B, Wang S, Patel N, Wilson AG, Hamman BD, Rice DS, Rawlins DB. Discovery and Development of LX7101, a Dual LIM-Kinase and ROCK Inhibitor for the Treatment of Glaucoma. ACS Med Chem Lett. 2014 Nov 24;6(1):84-8. doi: 10.1021/ml500367g. eCollection 2015 Jan 8. PubMed PMID: 25589936; PubMed Central PMCID: PMC4291717. |
PubChem Compound | 56962369 |
Last Modified | Nov 19 2021 |
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